

"Methyl 11-methyltridecanoate" physical and chemical properties

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Compound of Interest

Compound Name: Methyl 11-methyltridecanoate

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Methyl 11-methyltridecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **Methyl 11-methyltridecanoate**, a branched-chain fatty acid methyl ester. This document is intended to be a valuable resource for professionals in research and drug development, offering organized data, detailed experimental protocols, and visual workflows to support scientific endeavors.

Physical and Chemical Properties

Methyl 11-methyltridecanoate is the methyl ester of 11-methyltridecanoic acid. Its branched-chain structure influences its physical properties, differentiating it from its straight-chain isomer, methyl tridecanoate. The following tables summarize the available quantitative data for **Methyl 11-methyltridecanoate**. For context and comparison, data for the more extensively studied straight-chain isomer, Methyl tridecanoate, is also provided where specific data for the branched compound is unavailable.

Table 1: General and Physical Properties

Property	Value for Methyl 11-methyltridecanoate	Value for Methyl tridecanoate (for comparison)
CAS Number	5487-62-7[1]	1731-88-0[2]
Molecular Formula	C15H30O2[3]	C14H28O2[2]
Molecular Weight	242.40 g/mol [3]	228.37 g/mol [2]
Appearance	-	Colorless, oily liquid[4]
Boiling Point	281.35 °C (estimated)[1]	131 °C at 4 mmHg[2]
Melting Point	-	5.5 °C[2]
Density	-	0.864 g/mL at 25 °C[2]
Flash Point	125.00 °C (estimated)[1]	>110 °C[5][6]
Vapor Pressure	0.004 mmHg at 25 °C (estimated)[1]	-

Table 2: Solubility Data

Solvent	Solubility of Methyl 11-methyltridecanoate	Solubility of Methyl tridecanoate (for comparison)
Water	0.134 mg/L at 25 °C (estimated)[1]	Insoluble[4]
Organic Solvents	-	Generally soluble in ether, benzene, and chloroform[4]. Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml)[7].

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of branched-chain fatty acid methyl esters like **Methyl 11-methyltridecanoate**.

Synthesis: Acid-Catalyzed Esterification

This protocol is adapted from the synthesis of methyl tridecanoate and can be applied to the synthesis of **Methyl 11-methyltridecanoate** from 11-methyltridecanoic acid.[8]

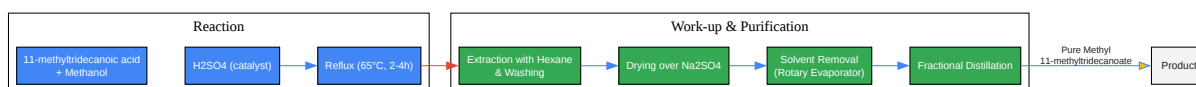
Materials:

- 11-methyltridecanoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Hexane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 11-methyltridecanoic acid in a molar excess of anhydrous methanol.
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
- **Extraction and Washing:** Add an equal volume of hexane and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. A final wash with water is recommended.
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude **Methyl 11-methyltridecanoate** can be purified by fractional distillation under reduced pressure.



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*Synthesis workflow for **Methyl 11-methyltridecanoate**.*

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and identification of fatty acid methyl esters.

Instrumentation and Conditions (General):

- **Gas Chromatograph:** Equipped with a capillary column suitable for FAME analysis (e.g., BPX70).
- **Injector:** Split/splitless injector, operated in splitless mode.

- **Oven Temperature Program:** A temperature gradient is typically used to separate FAMES based on their boiling points and polarity. An example program could be: initial temperature of 60°C, hold for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and then ramp to 255°C at 50°C/min and hold for 1 min.[9]
- **Carrier Gas:** Helium or hydrogen.
- **Mass Spectrometer:** Operated in electron ionization (EI) mode.
- **Data Analysis:** Identification of **Methyl 11-methyltridecanoate** is based on its retention time and comparison of its mass spectrum with reference spectra.



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*Workflow for the GC-MS analysis of **Methyl 11-methyltridecanoate**.*

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, including branched-chain fatty acid methyl esters.

Sample Preparation:

- Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl_3).

Expected ^1H NMR Signals:

- A strong singlet around 3.7 ppm corresponding to the methyl ester protons.
- A doublet for the methyl group at the 11-position.
- A triplet for the terminal methyl group.

- A complex multiplet for the methine proton at the 11-position.
- A series of multiplets for the methylene protons along the carbon chain.

Expected ^{13}C NMR Signals:

- A signal for the carbonyl carbon of the ester group.
- A signal for the methoxy carbon of the ester group.
- Distinct signals for the methyl carbons at the 11-position and the terminus.
- A signal for the methine carbon at the 11-position.
- A series of signals for the methylene carbons.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of **Methyl 11-methyltridecanoate**.

Research on its straight-chain isomer, methyl tridecanoate, has suggested potential antimicrobial and semiochemical properties. However, further investigation is required to determine if these activities are also characteristic of the branched-chain isomer and to elucidate any specific molecular targets or signaling cascades involved.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of **Methyl 11-methyltridecanoate**, alongside detailed experimental protocols for its synthesis and analysis. While data on its biological functions remain scarce, the information presented here serves as a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating further exploration into the potential applications of this branched-chain fatty acid methyl ester.

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